ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoquinoline moiety, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common approach is the Bischler-Napieralski reaction, which is used to form the tetrahydroisoquinoline core . This is followed by sulfonylation to introduce the sulfonyl group and subsequent coupling reactions to attach the thiazole ring and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities and are used in various medicinal applications.
Uniqueness
Ethyl (2Z)-3,4-dimethyl-2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-4-32-23(29)21-16(2)26(3)24(33-21)25-22(28)18-9-11-20(12-10-18)34(30,31)27-14-13-17-7-5-6-8-19(17)15-27/h5-12H,4,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTNIZQNKKKWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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